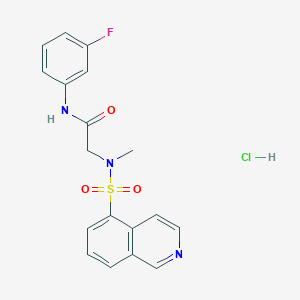

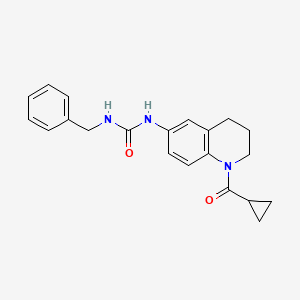

![molecular formula C23H17N3OS2 B2743831 N-[3-(1,3-苯并噻唑-2-基)-4,5,6,7-四氢-1-苯并噻吩-2-基]-4-氰基苯甲酰胺 CAS No. 392236-41-8](/img/structure/B2743831.png)

N-[3-(1,3-苯并噻唑-2-基)-4,5,6,7-四氢-1-苯并噻吩-2-基]-4-氰基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide” is a compound that contains a benzothiazole moiety. Benzothiazole derivatives are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The compounds are usually synthesized in high yields and the structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using techniques such as FTIR, 1H NMR, 13C NMR, and HRMS spectral data . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .

Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity. They are often used as starting materials for the synthesis of larger, usually bioactive structures .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific structure of the compound. Benzothiazole itself is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

科学研究应用

抗肿瘤活性

已合成几种与 N-[3-(1,3-苯并噻唑-2-基)-4,5,6,7-四氢-1-苯并噻吩-2-基]-4-氰基苯甲酰胺密切相关的衍生物,并对其潜在的抗肿瘤活性进行了评估。研究表明,这些化合物对各种癌细胞系表现出相当大的抗癌活性。例如,Yurttaş、Tay 和 Demirayak (2015) 的一项研究合成了 N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物,这些衍生物在体外对源自九种肿瘤性疾病的人类肿瘤细胞系表现出显着的抗肿瘤活性。特别是,具有特定杂环的化合物表现出显着的抗癌功效,突出了结构对生物活性的影响 (Yurttaş, Tay, & Demirayak, 2015)。

分子构象和超分子聚集

N-[3-(1,3-苯并噻唑-2-基)-4,5,6,7-四氢-1-苯并噻吩-2-基]-4-氰基苯甲酰胺衍生物的结构和超分子方面也一直是人们关注的主题。Sagar、Yathirajan、Rathore 和 Glidewell (2018) 检查了四个密切相关的衍生物,揭示了尽管具有相似的分子构象,但这些化合物表现出不同的超分子聚集模式。这项研究强调了分子结构在确定此类化合物性质中的重要性,这可能会影响它们的生物活性 (Sagar, Yathirajan, Rathore, & Glidewell, 2018)。

分子内环化和合成应用

已经报道了分子内环化形成苯并噻唑,这是该化合物衍生物的关键合成途径。Downer-Riley 和 Jackson (2008) 开发了一种将硫代苯甲酰胺转化为苯并噻唑的方法,突出了通过有效的合成策略生成广泛的具有生物活性的衍生物的潜力 (Downer-Riley & Jackson, 2008)。

作用机制

Target of Action

Compounds with a similar benzothiazole structure have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

It’s worth noting that benzothiazole derivatives have been shown to exhibit variable activity against different bacterial strains . For instance, certain derivatives have shown promising activity against Staphylococcus aureus .

Biochemical Pathways

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

An admet calculation for similar benzothiazole derivatives showed a favorable pharmacokinetic profile . ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity properties of a compound, which are crucial for determining its bioavailability and potential as a therapeutic agent.

Result of Action

Certain benzothiazole derivatives have shown bactericidal activity againstStaphylococcus aureus, suggesting that they may have similar effects .

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3OS2/c24-13-14-9-11-15(12-10-14)21(27)26-23-20(16-5-1-3-7-18(16)28-23)22-25-17-6-2-4-8-19(17)29-22/h2,4,6,8-12H,1,3,5,7H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRMJTZKDKHIBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

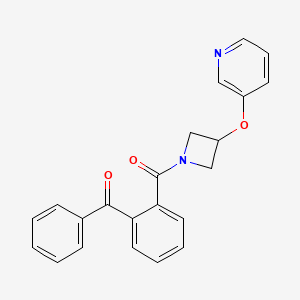

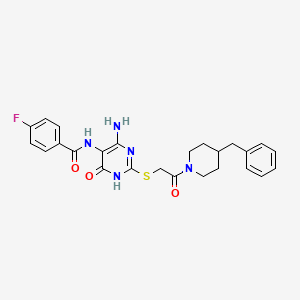

![7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2743748.png)

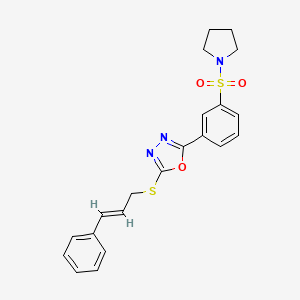

![N-(4-{[(8-Hydroxyquinolin-7-YL)(pyridin-2-YL)methyl]amino}phenyl)acetamide](/img/structure/B2743750.png)

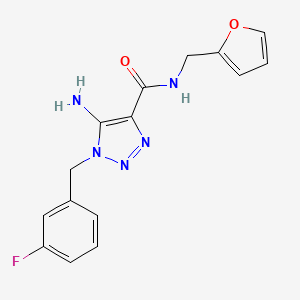

![2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2743753.png)

![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2743756.png)

![6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2743761.png)

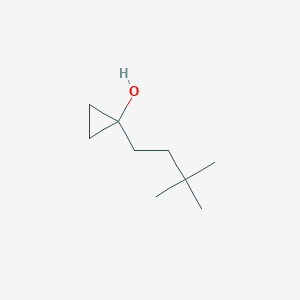

![N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2743765.png)